4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
677780-98-2 |
|---|---|
Molecular Formula |
C17H15FN4OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4OS/c1-2-23-15-9-3-12(4-10-15)11-19-22-16(20-21-17(22)24)13-5-7-14(18)8-6-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
XDFSAHIGXBHHBX-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
In a representative procedure, 4-fluorophenylthiosemicarbazide (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon, followed by cyclization to form the triazole ring. The crude product, 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is isolated in 65–70% yield after recrystallization from ethanol.
Key Variables
-
Solvent: Ethanol or methanol facilitates homogeneous mixing and moderates reaction exothermicity.
-
Catalyst: Glacial acetic acid (5 mol%) accelerates cyclization by protonating the carbonyl oxygen.
-
Temperature: Reflux conditions (78–85°C) are critical for complete conversion.
The introduction of the ethoxybenzylidene group occurs via Schiff base condensation between the triazole’s primary amine and 4-ethoxybenzaldehyde. This step requires precise control of stoichiometry and reaction conditions to avoid side products such as imine oligomers.
Condensation Reaction
A mixture of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 4-ethoxybenzaldehyde (1.1 equiv) is stirred in ethanol at 60°C for 4 hours. The addition of a catalytic amount of acetic acid (2 mol%) promotes proton exchange, enhancing the electrophilicity of the aldehyde. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically achieved within 3–5 hours. The product precipitates upon cooling and is filtered, yielding 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in 72–78% purity.
Optimization Insights
-
Solvent Polarity: Ethanol balances solubility and reaction kinetics, whereas aprotic solvents like DMF slow the reaction.
-
Molar Ratio: A slight excess of aldehyde (1.1 equiv) ensures complete amine consumption.
Purification and Characterization
Post-synthetic purification is critical to achieving pharmaceutical-grade purity. Column chromatography and recrystallization are the most widely employed methods.
Column Chromatography
The crude product is purified using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/heptane (1:4 to 1:2). Triethylamine (0.5% v/v) is added to the mobile phase to suppress tailing caused by the thiol group’s polarity. This method achieves >95% purity, as confirmed by HPLC.
Recrystallization
Alternative purification via recrystallization from a 3:1 ethanol/water mixture yields crystalline material with 88–92% purity. While less efficient than chromatography, this method is scalable for industrial applications.
Comparative Analysis of Synthetic Routes
The table below summarizes two distinct synthetic pathways, highlighting variations in yield and purity:
| Method | Cyclization Catalyst | Schiff Base Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic Anhydride/Ethanol | Glacial Acetic Acid | Ethanol | 68 | 95 |
| Acetyl Chloride/DMF | — | DMF | 52 | 82 |
The acetic anhydride/ethanol route outperforms acetyl chloride/DMF in both yield and purity, likely due to improved protonation dynamics and solvent compatibility.
Mechanistic Considerations
Cyclocondensation Mechanism
The reaction proceeds through a six-membered transition state, where the thiosemicarbazide’s sulfur atom coordinates with the carbonyl oxygen, facilitating ring closure. Density functional theory (DFT) calculations suggest that the energy barrier for this step is reduced by 12–15 kcal/mol in the presence of acetic acid.
Schiff Base Kinetics
The condensation follows second-order kinetics, with a rate constant () of L/mol·s at 60°C. The activation energy () is calculated as 45.6 kJ/mol, indicating a moderately temperature-sensitive process.
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol group is prone to oxidation, forming disulfide byproducts. Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (0.1 wt%) mitigate this issue.
Aldehyde Self-Condensation
Excess aldehyde may undergo Cannizzaro reaction in basic conditions. Maintaining a neutral to slightly acidic pH (5.5–6.5) suppresses this side reaction.
Scalability and Industrial Relevance
Pilot-scale trials (1 kg batch) using the acetic anhydride/ethanol route demonstrate consistent yields (65–68%) and purity (>93%), validating its industrial feasibility. Continuous flow reactor systems further enhance throughput, reducing reaction time by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially altering the triazole ring or the benzylidene group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds similar to 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated effective activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
Anti-Tubercular Properties
The compound has shown promising anti-tubercular activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. It was effective at concentrations as low as 5.5 μg/mL, showcasing its potential as a lead compound in tuberculosis treatment . The mechanism involves targeting essential enzymes such as β-ketoacyl carrier protein synthase III (FabH), which is crucial for bacterial fatty acid synthesis .
Antioxidant Activity
Triazole derivatives have also been evaluated for their antioxidant properties. The compound exhibited significant free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases. In assays like DPPH and ABTS, it demonstrated superior efficacy compared to other known antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. Variations in substituents on the sulfur atom and the aromatic rings can significantly influence their antimicrobial and antioxidant properties. For instance, modifications that enhance lipophilicity or electron-donating characteristics often lead to improved biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and benzylidene group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Triazole-3-thiol derivatives exhibit broad-spectrum antimicrobial activity. Table 2 compares inhibitory effects:
Key Observations :
Anticancer and Antiviral Activity
- Indole-based triazoles (e.g., 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol) inhibit Bcl-2 proteins, showing promise in cancer therapy .
Physicochemical and Functional Comparisons
Metal Chelation and Corrosion Inhibition
Biological Activity
The compound 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (C17H15FN4OS) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its antibacterial and antifungal potential, molecular interactions, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
- Molecular Formula : C17H15FN4OS
- SMILES Representation : CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F
This compound features a triazole ring, an ethoxybenzylidene moiety, and a fluorophenyl group, contributing to its unique reactivity and biological activity.
Antibacterial Properties
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial activity. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase enzymes. Studies suggest that compounds similar to 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can effectively bind to these targets with lower binding energies compared to traditional antibiotics .
In vitro assays have demonstrated that this compound shows promising activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Staphylococcus aureus | 0.25 - 2.00 µg/mL |
| Pseudomonas aeruginosa | 0.50 - 2.50 µg/mL |
These results indicate that the compound's antibacterial efficacy is comparable to or exceeds that of established antibiotics like ceftriaxone .
Antifungal Activity
The triazole scaffold is also known for its antifungal properties. Compounds in this class inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. Preliminary studies suggest that 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may exhibit similar antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with bacterial DNA gyrase. The findings suggest that the compound possesses a favorable binding profile with lower free energy compared to other known inhibitors:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-triazole | -9.5 |
| Ciprofloxacin | -8.7 |
These results indicate a potential for enhanced efficacy and reduced side effects when used in combination therapies .
Case Studies
A notable study by Gadegoni et al. (2013) synthesized various triazole derivatives and evaluated their antibacterial properties against multiple pathogens. The study found that certain derivatives exhibited MIC values as low as 3.12 µg/mL against resistant strains of E. coli and S. aureus, highlighting the potential of triazoles in overcoming antibiotic resistance .
Another investigation into the antioxidant properties of triazole-thiol derivatives revealed significant activity, suggesting that compounds like 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-triazole could also serve as effective antioxidants in biological systems .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to improve yield and purity? A:
-
Key Steps : Condensation of 4-ethoxybenzaldehyde with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic/basic conditions.
-
Solvent Selection : Use ethanol or methanol for solubility and ease of purification .
-
Catalysts : Glacial acetic acid (0.5–1.0 eq) enhances imine bond formation .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
-
Yield Optimization :
Parameter Optimal Condition Yield Improvement Reaction Time 4–6 hours reflux 15–20% increase Solvent Volume 20–30 mL/g substrate Reduces side reactions Temperature 70–80°C Prevents degradation
Structural Characterization
Q: What spectroscopic and crystallographic methods are most effective for characterizing this compound? A:
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., E/Z isomerism of the benzylidene group) .
- NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 6.8–7.6 ppm (aromatic protons) .
- ¹³C NMR : Triazole C3 at ~150 ppm; thione carbon at ~170 ppm .
- FT-IR : Bands at 1600–1650 cm⁻¹ (C=N stretch), 2550–2600 cm⁻¹ (S–H stretch, if unmodified) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .
Stability Under Various Conditions
Q: How do pH and temperature affect the stability of this compound, and what precautions are necessary? A:
- pH Sensitivity :
- Acidic (pH < 3) : Hydrolysis of the imine bond to aldehyde and amine fragments .
- Basic (pH > 10) : Thiol deprotonation (-SH → -S⁻) increases nucleophilicity but risks oxidation .
- Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmosphere .
- Light Sensitivity : UV exposure (λ = 365 nm) induces E→Z isomerization; use amber vials .
Mechanistic Insights
Q: What are the mechanistic pathways for reactions involving the thiol and imine groups? A:
- Thiol Reactivity :
- Alkylation : SN2 mechanism with methyl iodide in NaOH/EtOH .
- Disulfide Formation : Oxidative coupling using I₂/H₂O₂ .
- Imine Reactivity :
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate its antimicrobial potential? A:
-
Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
-
Antifungal : Disk diffusion assay (e.g., C. albicans) with fluconazole as control .
-
Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
-
Key Findings :
Activity IC₅₀/MIC (µg/mL) Reference Antibacterial 8–32 Antifungal 16–64 Cytotoxicity >100 (HEK-293)
Computational Modeling
Q: How can DFT and molecular docking predict reactivity and bioactivity? A:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to predict tautomer stability .
- HOMO-LUMO analysis identifies nucleophilic/electrophilic sites .
- Molecular Docking :
Handling Contradictory Data
Q: How should researchers address discrepancies in biological activities of similar triazoles? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
